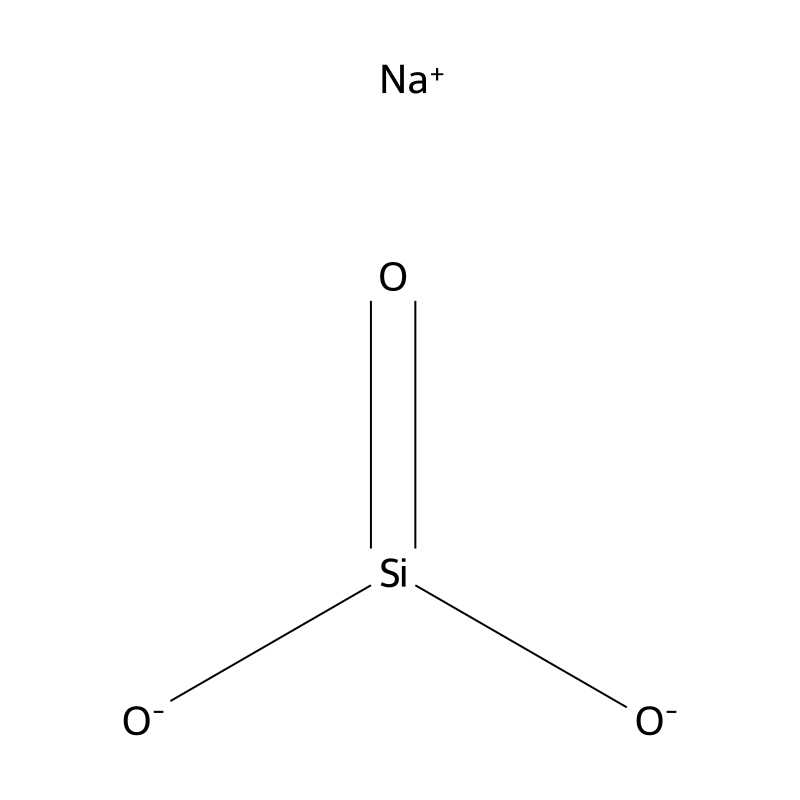Silicic acid (H2SiO3), sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Sorbent Material:
- Due to its high surface area and affinity for certain molecules, sodium metasilicate is used as a sorbent material in chromatography. It separates components in a mixture based on their interaction with the sorbent.
Silica Source:
- Silicic acid (H2SiO3) is a precursor to silica (SiO2), a crucial component in many scientific studies. Sodium metasilicate can be a source of silica for synthesizing various silica-based materials like gels, nanoparticles, and mesoporous structures. These materials have applications in catalysis, drug delivery, and biosensors.
Cement Chemistry:
- Sodium metasilicate plays a role in studies related to cement hydration and setting processes. It can influence the formation of specific hydration products and the overall mechanical properties of cement.
Environmental Studies:
- Research on silicon cycling and its impact on marine ecosystems involves using sodium metasilicate as a source of dissolved silicon. Studying its uptake by marine organisms helps understand biogeochemical processes.
Biomineralization:
Silicic acid (H2SiO3), sodium salt, commonly referred to as sodium silicate, is a chemical compound composed of silicon, oxygen, hydrogen, and sodium. It is derived from silicic acid, which is formed through the hydration of silicon dioxide. This compound is notable for its unique properties, including solubility in water and its ability to form silicate structures. Silicic acid (H2SiO3), sodium salt is utilized in various industrial and scientific applications due to its versatility and effectiveness in different chemical processes .
- Polymerization: This process allows silicic acid to form larger silicate structures.
- Condensation: Silicic acid can condense to create silica gel or other silica-based materials.
- Hydrolysis: Under certain conditions, silicic acid can hydrolyze to yield silicon dioxide and water.
Common reagents used in these reactions include hydrochloric acid and sulfuric acid for synthesis, while sodium hydroxide is typically employed for neutralization. The reactions generally occur at room temperature and under neutral to slightly acidic pH conditions .
Research indicates that silicic acid (H2SiO3), sodium salt exhibits biological activity, particularly in the context of biomineralization. It has been studied for its potential applications in biomedical fields, such as drug delivery systems and as a component in medical devices. Additionally, it plays a role in the formation of silica structures within biological systems .
Silicic acid (H2SiO3), sodium salt can be synthesized through various methods:
- Neutralization Reaction:
- Dissolve sodium silicate in water.
- Add an acid (e.g., hydrochloric or sulfuric acid) to the solution.
- Neutralize the resulting silicic acid with sodium hydroxide.
- Industrial Production:
Silicic acid (H2SiO3), sodium salt has diverse applications across various fields:
- Chemistry: Serves as a precursor for synthesizing silicon-based compounds.
- Biology: Investigated for its role in biomineralization processes.
- Medicine: Explored for potential use in drug delivery systems.
- Industry: Utilized in detergents, adhesives, sealants, and water treatment processes .
Silicic acid (H2SiO3), sodium salt can be compared with several similar compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Orthosilicic Acid | H4SiO4 | Contains four hydroxyl groups; simpler structure. |
| Metasilicic Acid | H2SiO3 | Contains two hydroxyl groups; has a silicon-oxygen double bond. |
| Disilicic Acid | H2Si2O5 | Polymeric form with two silicon atoms; more complex structure. |
Uniqueness
The uniqueness of silicic acid (H2SiO3), sodium salt lies in its ability to form stable silicate structures and its extensive range of applications across scientific research and industry. Its properties distinguish it from other forms of silicic acids due to its effective solubility and reactivity under various conditions .








